N6-Methyladenosine (m6A) is the most prevalent internal modification found in eukaryotic messenger RNA (mRNA) and various non-coding RNAs (ncRNAs), including long non-coding RNAs (lncRNAs), ribosomal RNA (rRNA), and transfer RNA (tRNA) []. This modification involves the methylation of the nitrogen-6 position of the adenosine base within RNA molecules [, ]. Although first discovered in the 1970s, the significance of m6A has only recently gained considerable attention due to advances in high-throughput sequencing technologies and the identification of specific enzymes responsible for its regulation [, ].
N6-methyladenosine is classified as a type of ribonucleoside modification. It is formed by the addition of a methyl group to the nitrogen atom at position 6 of the adenosine base. This modification is catalyzed by a group of enzymes known as methyltransferases, which transfer methyl groups from donor molecules to specific substrates. The modification has been identified in various organisms, including mammals, plants, and fungi, indicating its evolutionary conservation and functional importance across species.
The synthesis of N6-methyladenosine typically involves enzymatic processes mediated by methyltransferases. The most studied enzyme responsible for this modification in mammals is the methyltransferase-like protein 3 (METTL3), which works in conjunction with METTL14 and other cofactors to add the methyl group to adenosine residues within RNA molecules.
N6-methyladenosine retains the basic structure of adenosine but includes a methyl group attached to the nitrogen at position 6. This structural modification alters the physical properties and interactions of the nucleoside.
N6-methyladenosine participates in various chemical reactions primarily involving its role in RNA metabolism. It can undergo demethylation through specific enzymes, leading to the restoration of adenosine.
The mechanism by which N6-methyladenosine exerts its effects involves several steps:
Research indicates that alterations in N6-methyladenosine levels can lead to significant changes in gene expression profiles, impacting processes such as differentiation and stress responses in cells.
N6-methyladenosine has garnered significant interest in scientific research due to its pivotal role in gene regulation and cellular function. Key applications include:
Recent advancements have also led to the development of various analytical techniques for quantifying N6-methyladenosine levels in different RNA populations, enhancing our ability to study its biological significance comprehensively .
The m6A writer complex is anchored by a heterodimer of METTL3 (catalytic subunit) and METTL14 (structural scaffold). METTL3 binds the methyl donor S-adenosylmethionine (SAM) and transfers methyl groups to adenosine, while METTL14 stabilizes RNA substrate binding and optimizes METTL3's catalytic conformation [1] [8]. WTAP (Wilms Tumor 1-Associated Protein) serves as an essential adapter, localizing the METTL3-METTL14 dimer to nuclear speckles and facilitating complex assembly. Depletion of WTAP reduces m6A deposition by >80%, underscoring its non-catalytic yet indispensable role [1] [7].
Extended writer complexes incorporate regulatory proteins that fine-tune m6A topography:
Table 1: Core and Auxiliary Components of the m6A Writer Complex
Protein | Function | Domain/Motif |
---|---|---|
METTL3 | Catalytic methylation of adenosine | SAM-binding MTase domain |
METTL14 | RNA substrate recognition; stabilizes METTL3 | Pseudomethyltransferase domain |
WTAP | Recruits METTL3-METTL14 to nuclear speckles | Adapter domain |
VIRMA (KIAA1429) | Targets methylation to 3′UTRs | RGG motif; WW domain |
RBM15/15B | Guides m6A deposition on lncRNAs | RRM domain |
ZC3H13 | Nuclear retention of the writer complex | CCCH zinc finger domain |
Structural studies reveal that METTL3 and METTL14 form a stable 1:1 heterodimer with a symmetric, curved scaffold. METTL3’s SAM-binding pocket and METTL14’s RNA-binding groove face a central cavity where target adenosines are positioned for methylation [8]. WTAP binds the heterodimer via hydrophobic interactions, while VIRMA and ZC3H13 bridge interactions with RNA polymerase II. This assembly enables co-transcriptional m6A deposition, with dynamic recruitment influenced by transcriptional activity and cellular stress [1] [7]. Mutations disrupting the METTL3-METTL14 interface (e.g., METTL14 R255P) abolish methylation activity, highlighting the complex’s structural precision [8].
FTO (Fat Mass and Obesity-Associated Protein) demethylates m6A via a Fe(II)- and α-ketoglutarate-dependent oxidative mechanism. It first oxidizes m6A to N6-hydroxymethyladenosine (hm6A), then to N6-formyladenosine (f6A), which is hydrolyzed to adenosine. FTO prefers substrates in single-stranded RNA regions (e.g., near splice sites) and shows affinity for m6Am (cap-adjacent methylation) [3] [6]. Its activity is implicated in adipogenesis, circadian rhythm, and cancer, where dysregulation alters mRNA stability of targets like MYC and BCL2 [2] [6].
ALKBH5 (AlkB Homolog 5) directly reverses m6A to adenosine without stable intermediates. It localizes to nuclear speckles and stress granules, targeting mRNAs involved in spermatogenesis, hypoxia response, and metastasis. ALKBH5 exhibits stringent substrate selectivity for canonical RRACH motifs, with structural studies revealing a unique RNA-binding groove that discriminates against unmodified adenosines [3] [6]. In glioblastoma, ALKBH5 demethylates FOXM1 transcripts, promoting their expression and tumor proliferation [6].
Table 2: m6A Erasers and Their Biochemical Properties
Eraser | Catalytic Mechanism | Substrate Preference | Cellular Roles |
---|---|---|---|
FTO | Stepwise oxidation (m6A→hm6A→f6A→A) | m6A, m6Am; single-stranded RNA | Adipogenesis, circadian rhythm |
ALKBH5 | Direct demethylation (m6A→A) | RRACH motifs | Spermatogenesis, hypoxia response |
YTH domain readers recognize m6A via a conserved aromatic cage that engages the methylated base through π-π stacking:
Table 3: m6A Reader Proteins and Their Functions
Reader Family | Proteins | Recognition Domain | Primary Function |
---|---|---|---|
YTH DF | YTHDF1 | YTH domain | Translation enhancement |
YTHDF2 | YTH domain | mRNA decay | |
YTHDF3 | YTH domain | Co-regulation with DF1/DF2 | |
YTH DC | YTHDC1 | YTH domain | Splicing, nuclear export |
YTHDC2 | YTH domain | Translation in germ cells | |
IGF2BP | IGF2BP1-3 | KH domains | mRNA stabilization |
HNRNP | HNRNPA2B1, HNRNPC | RRM domains | miRNA processing, splicing |
Non-canonical | eIF3 | eIF3 subunits | Cap-independent translation initiation |
FMR1 | KH domains | Translation repression |
Comprehensive List of m6A-Related Compounds
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2